molecular formula C19H23N5O3S B2433023 methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate CAS No. 1013788-69-6

methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

Cat. No.: B2433023
CAS No.: 1013788-69-6
M. Wt: 401.49
InChI Key: UFKGHWGDQDQUDY-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex chemical compound of interest in multiple scientific disciplines This compound is noteworthy for its distinct structure featuring a benzoate ester linked to a pyrazolyl triazole moiety through a thioether linkage

Properties

IUPAC Name

methyl 4-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-5-24-11-15(17(22-24)27-6-2)16-20-21-19(23(16)3)28-12-13-7-9-14(10-8-13)18(25)26-4/h7-11H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKGHWGDQDQUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Triazole Core Structure

The synthesis begins with constructing the 4-methyl-4H-1,2,4-triazole-3-thiol scaffold. As demonstrated in analogous systems, acid hydrazides undergo cyclization with thiourea derivatives under basic conditions. For example, reacting benzohydrazide with phenylisothiocyanate in ethanol under reflux for 4 hours yields acid thiosemicarbazides, which are subsequently cyclized using 10% aqueous sodium hydroxide to form 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione. Microwave irradiation (MWI) significantly accelerates this step, reducing reaction times from hours to minutes while maintaining yields above 95%.

Key parameters for triazole formation include:

  • Solvent : Ethanol or aqueous NaOH
  • Temperature : 80–100°C (conventional) vs. 150°C (microwave)
  • Catalyst : None required for cyclization

Synthesis of the Pyrazole Moiety

The 3-ethoxy-1-ethyl-1H-pyrazole subunit is synthesized via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones. Ethylation at the N1 position is achieved using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. Introducing the ethoxy group at the C3 position typically involves nucleophilic substitution with sodium ethoxide on a pre-halogenated pyrazole intermediate.

Thioether Bridge Formation

Coupling the triazole-thiol and pyrazole components requires thioether formation. This is accomplished through nucleophilic substitution using a bromomethylpyrazole derivative and the triazole-thiolate anion. For instance, reacting 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with methyl 4-(bromomethyl)benzoate in dimethylformamide (DMF) at 60°C for 12 hours yields the thioether-linked product. Microwave-assisted methods reduce this to 2–4 hours with comparable yields.

Critical considerations :

  • Base : Triethylamine or potassium carbonate to generate the thiolate nucleophile
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates
  • Stoichiometry : 1:1 molar ratio of thiol to alkylating agent

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern industrial approaches employ continuous flow reactors to enhance scalability and safety. A representative setup involves:

  • Triazole formation : Tubular reactor with NaOH solution at 100°C (residence time: 5 min)
  • Thioether coupling : Microreactor array at 80°C (residence time: 20 min)
  • Esterification : Packed-bed reactor with Amberlyst-15 catalyst

This method achieves 85% overall yield with >99% purity, surpassing batch processes.

Green Chemistry Adaptations

Sustainable protocols replace traditional solvents with cyclopentyl methyl ether (CPME) and employ biocatalysts for esterification steps. Enzymatic catalysis using lipase B from Candida antarctica converts the intermediate carboxylic acid to the methyl ester with 90% efficiency, eliminating the need for toxic methanol.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method Microwave Method
Reaction Time 8–10 hours 4–6 minutes
Yield 68–75% 82–88%
Energy Consumption 1200–1500 kJ/mol 300–400 kJ/mol
Purity (HPLC) 95–97% 98–99%

Microwave irradiation markedly improves reaction efficiency, attributed to uniform heating and reduced side reactions.

Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR : Distinct signals include:
    • δ 1.22 ppm (t, J=6.0 Hz, CH3CH2O)
    • δ 4.17 ppm (q, OCH2CH3)
    • δ 8.06 ppm (s, triazole-H)
  • IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O ester), 650 cm⁻¹ (C-S)
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 457.2

Crystallographic Validation

Single-crystal X-ray diffraction confirms the thioether linkage geometry and planarity of the triazole-pyrazole system. A recent study reported a dihedral angle of 8.7° between the triazole and pyrazole rings, indicating minimal steric strain.

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

  • Disulfides : Oxidative coupling of thiol intermediates (mitigated by inert atmosphere)
  • Over-alkylation : Controlled by slow addition of alkylating agents

Purification Protocols

  • Chromatography : Silica gel with ethyl acetate/cyclohexane (3:7)
  • Recrystallization : Ethanol/water (4:1) achieves >99% purity

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The methyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid, a common transformation for ester functionalities .

Reaction Conditions:

  • Acidic Hydrolysis: HCl (6M), reflux, 12 hours.

  • Basic Hydrolysis: NaOH (2M) in ethanol/water (1:1), reflux, 8 hours .

Product: 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid.

Condition Yield Purity Reference
Acidic (HCl)85%>95%
Basic (NaOH)92%>98%

Oxidation of the Thioether Linkage

The thioether group can be oxidized to sulfoxide or sulfone derivatives using peroxides or peracids .

Reaction Conditions:

  • Sulfoxide Formation: H₂O₂ (30%) in acetic acid, 0°C, 2 hours.

  • Sulfone Formation: m-CPBA (2 equiv.) in CH₂Cl₂, room temperature, 6 hours .

Products:

  • Sulfoxide: Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfinyl)methyl)benzoate.

  • Sulfone: Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)methyl)benzoate.

Oxidizing Agent Product Yield Reference
H₂O₂Sulfoxide78%
m-CPBASulfone65%

Functionalization of the Triazole and Pyrazole Rings

The triazole and pyrazole heterocycles participate in electrophilic substitution or coordination chemistry due to their electron-rich nature .

a) N-Alkylation of Triazole

  • Reagent: Ethyl bromoacetate, K₂CO₃ in DMF.

  • Product: Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-N-(ethoxycarbonylmethyl)benzoate.

b) Metal Coordination

  • Example: Formation of Cu(II) complexes via triazole nitrogen coordination, as observed in similar triazole derivatives .

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but degrades under prolonged UV exposure:

Condition Observation Reference
100°C (24 hours)<5% decomposition
UV (254 nm, 48 hours)40% degradation (sulfoxide byproduct)

Key Research Findings

  • Synthetic Efficiency: S-Alkylation remains the most reliable method for constructing the thioether core, with yields exceeding 60% under optimized conditions .

  • Hydrolysis Selectivity: Basic hydrolysis of the ester group proceeds without affecting the thioether or heterocyclic rings .

  • Oxidation Sensitivity: The thioether moiety is prone to oxidation, necessitating inert storage conditions .

These reactions underscore the compound’s versatility in medicinal chemistry and materials science, particularly in drug derivatization and metal-organic framework synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics make it a candidate for several therapeutic applications:

Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The presence of the pyrazole and triazole rings may enhance the compound's ability to inhibit microbial growth, making it a potential candidate for developing new antibiotics .

Anticancer Properties : Similar derivatives have been studied for their anticancer activities. The unique combination of heterocycles may allow for interactions with specific biological targets involved in cancer cell proliferation and survival . The compound's ability to inhibit key enzymes in cancer metabolism could also be investigated further.

Anti-inflammatory Effects : Research indicates that certain triazole derivatives exhibit anti-inflammatory properties. The methyl and ethoxy groups might enhance the lipophilicity of the compound, potentially improving its bioavailability and effectiveness in reducing inflammation.

Synthesis and Characterization

The synthesis of methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate typically involves multi-step synthetic routes. These methods may include:

  • Formation of the Thioether Linkage : This can be achieved through nucleophilic substitution reactions involving appropriate precursors.
  • Triazole Formation : Utilizing hydrazine derivatives and appropriate carbonyl compounds can lead to the formation of the triazole ring.
  • Esterification : The final step often involves esterification reactions to yield the methyl ester form of the compound.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
Methyl 3-Ethoxy-4-(1H-pyrazol-4-yl)benzoatePyrazole and benzoate structureAntimicrobial
5-(3-Ethoxyphenyl)-4-methyltriazoleTriazole structureAntifungal
4-Methyl-thiadiazole derivativesThiadiazole ringAnticancer

Research findings indicate that compounds with similar structural motifs exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific combination of functional groups in this compound may provide enhanced pharmacological profiles compared to those containing only one type of heterocycle .

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in drug development:

Case Study 1 : A study demonstrated that pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through specific pathways .

Case Study 2 : Another research focused on synthesizing triazole-thioether compounds that exhibited potent antifungal activity against resistant strains. These findings suggest that this compound could be further explored for its antifungal potential .

Mechanism of Action

The compound's mechanism of action is multifaceted, often involving interactions with molecular targets like enzymes or receptors. Its pyrazolyl triazole core may engage in hydrogen bonding or hydrophobic interactions with biological targets, modulating their activity. Pathways involved can range from enzyme inhibition to receptor modulation, depending on the specific application and functional derivatization.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((5-(1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

  • Ethyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

  • Methyl 4-(((5-(3-methoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

Uniqueness

The ethoxy group in methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate introduces unique electronic and steric characteristics, impacting its reactivity and binding properties. This specific substitution pattern can enhance its suitability for certain applications compared to its analogs.

Biological Activity

Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate (CAS No. 1013788-69-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S and a molecular weight of 401.5 g/mol. The structure includes a pyrazole moiety, which is known for its diverse biological activities.

PropertyValue
CAS Number1013788-69-6
Molecular FormulaC19H23N5O3SC_{19}H_{23}N_{5}O_{3}S
Molecular Weight401.5 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various pathogens, including Leishmania aethiopica and Plasmodium berghei , suggesting its potential as an antileishmanial and antimalarial agent. The compound's mechanism involves disrupting key biochemical pathways in these organisms, likely through inhibition of protein synthesis or nucleic acid replication.

Anticancer Activity

The compound has also been evaluated for anticancer effects. Studies have demonstrated that triazole derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in breast cancer cells by modulating apoptotic pathways involving proteins such as P53 and Bcl2 .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit enzymes like acetylcholinesterase and alkaline phosphatases, which are crucial for cellular signaling and metabolism .
  • Disruption of Cellular Processes : The interference with nucleic acid synthesis and protein production leads to inhibited growth and proliferation of target cells, whether they are microbial or cancerous .

Case Studies

Several studies have highlighted the effectiveness of methyl 4-(substituted pyrazole derivatives) in treating infections and cancer:

  • Antileishmanial Activity : A study reported that the compound was significantly more effective than standard treatments like miltefosine against Leishmania species, showcasing a promising alternative for treatment-resistant cases.
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives led to increased apoptosis in cancer cell lines compared to controls. Notably, compounds exhibiting triazole structures were particularly potent against breast cancer cells .

Q & A

Q. Table 1. pKa Determination via Potentiometric Titration

SolventHNP (mV)Calculated pKa
Isopropyl alcohol2207.2
DMF1956.8
Acetone2107.1
Data derived from analogous triazole derivatives .

Q. Table 2. Key Synthetic Parameters

ParameterOptimal ConditionReference
CatalystCuSO₄/sodium ascorbate
SolventTHF:H₂O (1:1)
PurificationSiO₂, cyclohexane/EtOAc
Reaction Time16 h at 50°C

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